molecular formula C25H29N3O4 B11154122 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one

3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one

Cat. No.: B11154122
M. Wt: 435.5 g/mol
InChI Key: FBISYYWMGNTGAS-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a fluorescent probe for detecting reactive oxygen species.

    Biology: Investigated for its anti-inflammatory and antioxidant properties.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one involves:

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3,4,8-trimethyl-7-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C25H29N3O4/c1-17-18(2)25(30)32-24-19(3)22(5-4-21(17)24)31-16-23(29)28-14-12-27(13-15-28)11-8-20-6-9-26-10-7-20/h4-7,9-10H,8,11-16H2,1-3H3

InChI Key

FBISYYWMGNTGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C

Origin of Product

United States

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